molecular formula C19H18N8O B2592117 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone CAS No. 1788949-04-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2592117
CAS No.: 1788949-04-1
M. Wt: 374.408
InChI Key: HALLDLKPVALENC-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone is a synthetic organic compound featuring a complex molecular architecture that incorporates multiple nitrogen-containing heterocycles, including indole, piperazine, triazole, and pyrimidine. This specific arrangement of pharmacologically privileged scaffolds suggests significant potential for interaction with various biological targets. Nitrogen-containing heterocycles are fundamental components in medicinal chemistry, found in a wide range of pharmaceuticals and biologically active molecules due to their structural and functional diversity . The presence of the 1,2,4-triazole ring, in particular, is a common feature in compounds investigated for a spectrum of biological activities . Researchers may find this compound valuable in early-stage drug discovery programs, particularly for synthesizing novel chemical entities or as a tool compound for probing biological pathways. Specific research applications could include, but are not limited to, the development of kinase inhibitors, epigenetic modulators, or antimicrobial agents, though its exact mechanism of action and primary applications are yet to be characterized in the public scientific literature. This product is intended for research and development purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

1H-indol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c28-19(15-1-2-16-14(9-15)3-4-21-16)26-7-5-25(6-8-26)17-10-18(23-12-22-17)27-13-20-11-24-27/h1-4,9-13,21H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALLDLKPVALENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, which are then coupled together through a series of reactions. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: This often involves the condensation of amidines with β-dicarbonyl compounds.

    Coupling of Piperazine and Indole: The piperazine ring can be introduced through nucleophilic substitution reactions, while the indole ring is typically synthesized via Fischer indole synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The triazole and pyrimidine rings can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Reduced triazole and pyrimidine derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Structure

The molecular formula of this compound is C18H20N8O2C_{18}H_{20}N_8O_2, with a molecular weight of 380.4 g/mol. The compound features a complex structure that includes a triazole ring, a pyrimidine moiety, and an indole component, which are known for their biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole and indole derivatives. The compound has shown promising results against various pathogens:

  • Broad-Spectrum Activity : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.12 µg/mL in some derivatives .
  • Fungal Infections : Research indicates that derivatives similar to this compound exhibit antifungal activity against species like Candida albicans, making them potential candidates for treating fungal infections .

Cancer Therapeutics

The indole moiety is particularly notable for its anticancer properties. Compounds containing indole structures have been investigated for their ability to inhibit tumor growth:

  • Mechanisms of Action : Studies suggest that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
  • Targeting Specific Pathways : The incorporation of triazole and piperazine rings enhances the compound's ability to target specific enzymes or receptors involved in cancer progression, potentially leading to more effective treatments .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Antibacterial Studies : A study by Shirinzadeh et al. evaluated various indole-triazole derivatives for their antimicrobial activity against multiple pathogens, reporting significant inhibition compared to standard antibiotics .
  • Cancer Cell Line Testing : Research involving the testing of compounds on human cancer cell lines has shown that certain derivatives can effectively reduce cell viability, suggesting their potential use in cancer therapy .
  • In Vivo Studies : Animal model studies have demonstrated that these compounds can significantly reduce tumor size when administered at specific dosages, indicating their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone involves its interaction with various molecular targets. The triazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity. The indole ring can intercalate with DNA, affecting gene expression. The piperazine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and analogs from literature and patents:

Compound Name/Structure Pyrimidine Substituent Heterocyclic Core Linker Group Aromatic Group Key Modifications
Target Compound 1H-1,2,4-triazol-1-yl Pyrimidine-triazole hybrid Piperazine Indol-5-yl methanone Triazole-pyrimidine linkage
Pyrazolo[3,4-d]pyrimidine derivatives Hydrazine/p-tolyl groups Pyrazolo[3,4-d]pyrimidine None p-Tolyl Pyrazole fused to pyrimidine
Compound 3a () None Pyrazole-pyridine hybrid None Indol-3-yl, phenyl Pyrazole linked to pyridine
EP 1 808 168 B1 () Methanesulfonyl-phenyl Pyrazolo[3,4-d]pyrimidine Piperidine tert-Butyl, methyl Piperidine linker, sulfonyl group

Key Observations:

  • Heterocyclic Core: The target compound’s triazole-pyrimidine core contrasts with pyrazolo-pyrimidine systems in and .
  • Linker Flexibility: The piperazine linker in the target compound offers conformational flexibility, unlike rigid fused systems (e.g., pyrazolo[3,4-d]pyrimidine) or absent linkers in other analogs .

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone is a complex heterocyclic structure that integrates triazole, pyrimidine, piperazine, and indole moieties. This combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The structural formula can be represented as follows:

C18H19N7O\text{C}_{18}\text{H}_{19}\text{N}_{7}\text{O}

This compound features a triazole ring that is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds containing triazole and indole structures often exhibit significant anticancer properties. For instance, derivatives of indole have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that certain triazole derivatives induce cell cycle arrest in the G2/M phase. For example, a related compound demonstrated an IC50 value of 4.363 µM against HCT 116 colon cancer cells, suggesting potent anticancer activity .
  • Tumor Growth Inhibition : In vivo studies using xenograft models have illustrated that similar compounds can suppress tumor growth significantly. For instance, a related indole derivative inhibited tumor growth by 90.6% in melanoma models .
  • Mechanisms of Action : The mechanism often involves the inhibition of tubulin polymerization, which is critical for mitosis. Compounds that bind to the colchicine site on tubulin have shown promising results in disrupting microtubule dynamics .
CompoundIC50 (µM)Cell LineMechanism
Compound A4.363HCT 116Cell cycle arrest
Compound B0.51A549Tubulin polymerization inhibition
Compound C30A375Tumor growth inhibition

Antimicrobial Activity

The presence of the triazole moiety contributes to significant antimicrobial properties:

  • Broad Spectrum Activity : Compounds with triazole structures have been effective against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, certain triazolo-pyrimidine derivatives exhibited MIC values lower than standard antibiotics like vancomycin .
  • Mechanism : The antimicrobial action is often attributed to the disruption of cell membrane integrity or interference with nucleic acid synthesis.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Study on Triazole Derivatives : A series of triazole-based compounds were synthesized and evaluated for their anticancer activity against multiple cell lines. The study found that modifications at specific positions significantly enhanced their potency .
  • In Vivo Efficacy : In a mouse model for breast cancer, a related compound was administered at 60 mg/kg every other day for three weeks, resulting in a substantial reduction in tumor size without significant toxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, pyrimidine intermediates with triazole substituents can be synthesized via nucleophilic substitution using 1H-1,2,4-triazole under reflux conditions in anhydrous solvents (e.g., DMF or THF). Subsequent piperazine coupling to the pyrimidine core requires controlled pH (7–9) and temperatures (60–80°C) to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity before the final indole-methanone coupling, which may use peptide coupling reagents like HATU or EDC .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT-135) are essential for confirming molecular weight and structural assignments. Purity validation (>95%) requires reversed-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Thermal stability can be assessed via differential scanning calorimetry (DSC), while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. How does this compound compare structurally and functionally to analogs with substituted pyrazole or imidazole rings?

  • Methodological Answer : Compared to pyrazole-based analogs (e.g., (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone), the triazole-pyrimidine core here enhances π-π stacking interactions with biological targets, as seen in computational docking studies. Functional assays (e.g., kinase inhibition) should be conducted to quantify differences in binding affinity and selectivity .

Advanced Research Questions

Q. What experimental design principles should guide in vivo pharmacokinetic (PK) and toxicity studies for this compound?

  • Methodological Answer : Use randomized block designs with split-plot arrangements (e.g., dose-response as main plots, time points as subplots) to account for variability. Include controls for hepatic metabolism (CYP450 inhibition assays) and renal clearance. For toxicity, follow OECD guidelines: acute toxicity (LD50 in rodents), 28-day repeated dose studies, and genotoxicity (Ames test) .

Q. How can contradictions in biological activity data (e.g., varying IC50 values across assays) be systematically resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. Validate using orthogonal methods:

  • Step 1 : Replicate assays with standardized protocols (e.g., fixed ATP levels).
  • Step 2 : Cross-validate with SPR (surface plasmon resonance) for binding kinetics.
  • Step 3 : Apply multivariate statistical analysis (ANOVA with post-hoc Tukey tests) to identify confounding variables .

Q. What strategies are effective for studying the compound’s interaction with dual receptor targets (e.g., H1/H4 histamine receptors)?

  • Methodological Answer : Use radioligand displacement assays (³H-mepyramine for H1, ³H-histamine for H4) to determine Ki values. For functional activity, employ cAMP/Gαq signaling assays in HEK293 cells transfected with target receptors. Competitive binding curves and Schild regression analysis can distinguish competitive vs. allosteric mechanisms .

Q. How can environmental impact assessments (e.g., biodegradation, ecotoxicity) be integrated into early-stage research?

  • Methodological Answer : Follow tiered testing:

  • Tier 1 : OECD 301F (ready biodegradability) in activated sludge.
  • Tier 2 : Aquatic toxicity using Daphnia magna (EC50) and algae growth inhibition (OECD 201).
  • Tier 3 : Soil adsorption studies (OECD 106) to predict environmental partitioning .

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